5-Bromo-4-methylisoindoline hydrochloride

Overview

Description

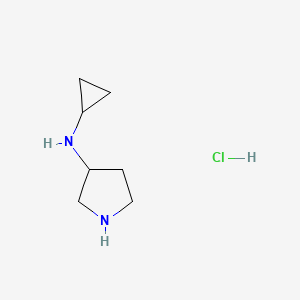

5-Bromo-4-methylisoindoline hydrochloride (5-BMIH) is a small molecule used for a variety of scientific applications. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 256.62 g/mol.5-BMIH is used in a variety of research fields including biochemistry, organic synthesis, and medicinal chemistry. It is a versatile reagent for the synthesis of various compounds, such as peptides, nucleosides, and steroids. It is also used in the study of biochemical and physiological effects in the laboratory.

Scientific Research Applications

Synthesis of Competitive AMPA Receptor Antagonist

The synthesis of competitive AMPA receptor antagonists involves complex organic synthesis routes where derivatives of isoindoline, such as those related to "5-Bromo-4-methylisoindoline hydrochloride," are key intermediates. For instance, 5-Bromoisoquinoline, through a series of nitrations, methylations, and reductions, contributes to the development of AMPA receptor antagonists. These compounds are significant in the study of neurological disorders and could lead to new therapeutic agents (Geng Min, 2011).

Antibacterial Activity and Toxicity Studies

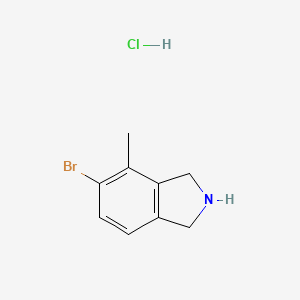

The palladium-catalyzed cross-coupling reaction of 5-(tributylstannyl)isoindoline and its derivatives with various quinolones resulted in compounds with significant antibacterial activity. These derivatives, closely related to "this compound," have been characterized by excellent Gram-positive activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to quinolones. This indicates the potential of isoindoline derivatives in developing new antibacterial agents (K. Hayashi et al., 2002).

Photochromic Materials Development

Isoindoline derivatives have also been explored in the synthesis of photochromic materials. The modification of isoindoline compounds, such as through the Duff formylation, leads to new photochromic compounds that exhibit thermal and photo-induced isomerization. These materials are of interest for applications in smart windows, optical data storage, and photoswitching devices, showcasing the versatility of isoindoline compounds in material science (N. A. Voloshin et al., 2008).

Anticancer Drug Synthesis Intermediates

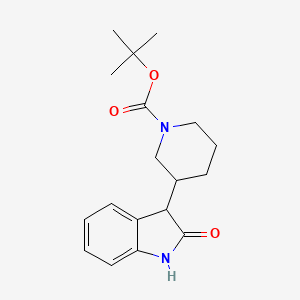

Isoindoline derivatives serve as critical intermediates in the synthesis of anticancer drugs. For example, compounds synthesized from isoindoline are key intermediates in the production of PI3K/mTOR inhibitors, highlighting their role in developing treatments for cancer (Fei Lei et al., 2015).

properties

IUPAC Name |

5-bromo-4-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-6-8-5-11-4-7(8)2-3-9(6)10;/h2-3,11H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQLNMGLEKHXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)

![2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1376972.png)

![3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376973.png)

![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)

![2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)

![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1376979.png)